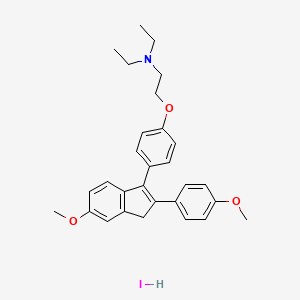
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is a complex organic compound with a molecular formula of C29-H33-N-O3.H-I and a molecular weight of 571.54 . This compound is known for its unique structure, which includes a triethylamine group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is typically carried out under acidic, alkaline, or aqueous conditions to ensure the stability of the urea linkage . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo substitution reactions, particularly involving the methoxy groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable urea linkages.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups play a crucial role in its reactivity and stability. The compound can form stable complexes with various substrates, facilitating different chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
3-Methoxyphenethylamine: Used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.
4-Methoxyphenylboronic acid: Utilized in palladium-catalyzed direct arylation and other coupling reactions.
Compared to these compounds, Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is unique due to its complex structure and the presence of both triethylamine and methoxyphenyl groups, which enhance its reactivity and stability in various chemical reactions.
Propriétés
Numéro CAS |
72-51-5 |
|---|---|
Formule moléculaire |
C29H34INO3 |
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydroiodide |
InChI |
InChI=1S/C29H33NO3.HI/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H |
Clé InChI |
YUEWCMZOTYPNRY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
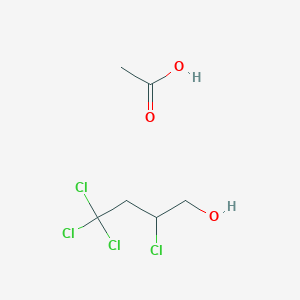
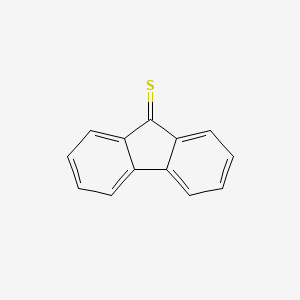
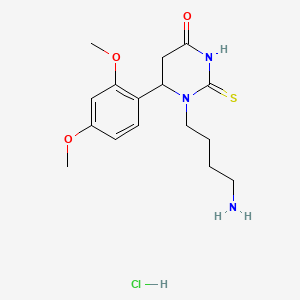
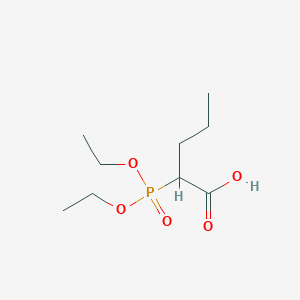
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)

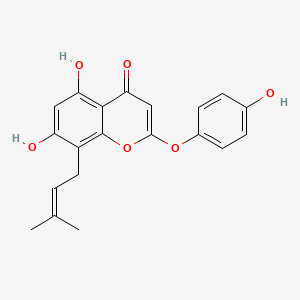
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
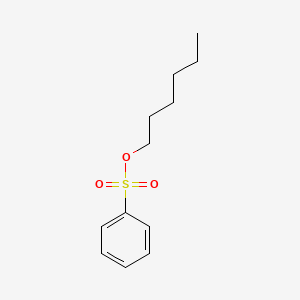
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
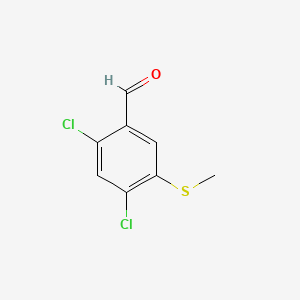
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
